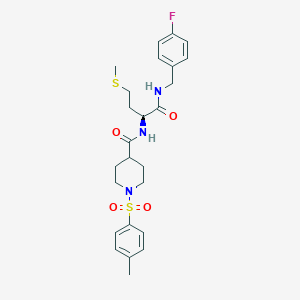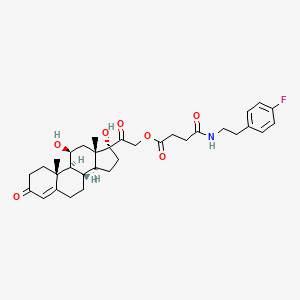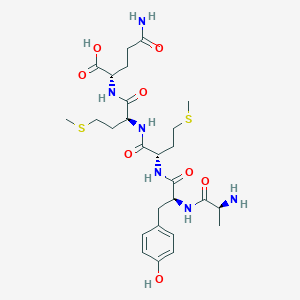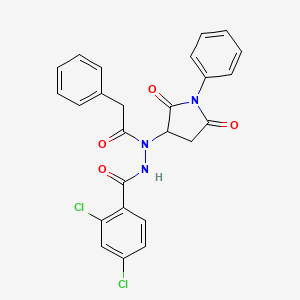![molecular formula C48H50O2S2 B12629136 2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] CAS No. 921201-48-1](/img/structure/B12629136.png)
2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]: is a chemical compound known for its unique structure and properties. It is characterized by the presence of two disulfide bonds and multiple phenyl groups, making it a compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] typically involves the reaction of 4,6-bis(2-phenylpropan-2-yl)phenol with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It is also used as a stabilizer in polymer chemistry due to its ability to absorb UV light and prevent degradation.
Biology: In biological research, this compound is used to study the effects of disulfide bonds on protein structure and function. It is also used in the development of novel therapeutic agents targeting disulfide bonds in proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target disulfide bonds in disease-related proteins. It is also being investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industry: In industrial applications, 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is used as a stabilizer in plastics and other materials to enhance their durability and resistance to UV light.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] involves its ability to interact with disulfide bonds in proteins and other molecules. The compound can break or form disulfide bonds, thereby altering the structure and function of the target molecules. This interaction is mediated through the thiol-disulfide exchange reaction, which is a key pathway in redox biology.
相似化合物的比较
2,4-Bis(2-phenylpropan-2-yl)phenol: This compound is similar in structure but lacks the disulfide bonds.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another compound with similar phenyl groups but different functional groups.
Uniqueness: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is unique due to the presence of disulfide bonds, which confer distinct chemical and biological properties. These bonds allow the compound to participate in redox reactions and interact with proteins in ways that similar compounds without disulfide bonds cannot.
This detailed article provides a comprehensive overview of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
921201-48-1 |
|---|---|
分子式 |
C48H50O2S2 |
分子量 |
723.0 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]disulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C48H50O2S2/c1-45(2,33-21-13-9-14-22-33)37-29-39(47(5,6)35-25-17-11-18-26-35)43(49)41(31-37)51-52-42-32-38(46(3,4)34-23-15-10-16-24-34)30-40(44(42)50)48(7,8)36-27-19-12-20-28-36/h9-32,49-50H,1-8H3 |
InChI 键 |
NVGAIJWOJPUFAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)


![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)

![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
